molecular formula C14H10N8O B2888372 N-(1H-benzo[d]imidazol-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide CAS No. 1448033-38-2

N-(1H-benzo[d]imidazol-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide

Cat. No. B2888372
CAS RN: 1448033-38-2
M. Wt: 306.289
InChI Key: BTNDQTJVDRDYLY-UHFFFAOYSA-N
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Description

N-(1H-benzo[d]imidazol-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields such as medicine, agriculture, and material science. This compound belongs to the class of heterocyclic compounds and has a unique structure that enables it to exhibit a wide range of biological activities.

Scientific Research Applications

Synthesis and Derivative Formation

N-(1H-benzo[d]imidazol-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a compound that can be synthesized through various chemical strategies. One approach involves regioselective metalation and subsequent functionalization to afford a range of derivatives (Board et al., 2009). This method showcases the versatility of such heterocyclic compounds in organic synthesis, enabling the creation of complex structures through directed metalation-cyclization strategies.

Antiviral Applications

The derivative compounds of this compound have been explored for their antiviral activities. For example, benzamide-based 5-aminopyrazoles and their fused heterocyclic derivatives exhibit significant antiavian influenza virus activity. These compounds, synthesized through a novel route, have shown promise in in vitro studies against influenza A virus (subtype H5N1), highlighting their potential in antiviral drug development (Hebishy et al., 2020).

Heterocyclic Chemistry and Drug Design

The structural complexity and biological relevance of this compound derivatives make them suitable candidates for drug design and discovery. Novel heterocyclic hybrids incorporating the pyrazole moiety have been synthesized and evaluated for their antimicrobial and dihydrofolate reductase (DHFR) inhibition activity. These studies underscore the potential of such compounds in developing new therapeutic agents with broad-spectrum antimicrobial activity and targeted enzyme inhibition (Othman et al., 2020).

Molecular Structure and Interaction Studies

Investigations into the molecular structure and intermolecular interactions of this compound derivatives provide insights into their chemical behavior and potential applications. For instance, studies on the synthesis and structural analysis of these compounds, including density functional theory (DFT) calculations and Hirshfeld surface analysis, offer valuable information on their electronic properties and interaction patterns. This research can aid in the rational design of novel compounds with desired chemical and biological properties (Sallam et al., 2021).

properties

IUPAC Name

N-(1H-benzimidazol-2-yl)-6-(1,2,4-triazol-1-yl)pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N8O/c23-13(19-14-17-9-3-1-2-4-10(9)18-14)11-5-6-12(21-20-11)22-8-15-7-16-22/h1-8H,(H2,17,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTNDQTJVDRDYLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)NC(=O)C3=NN=C(C=C3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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